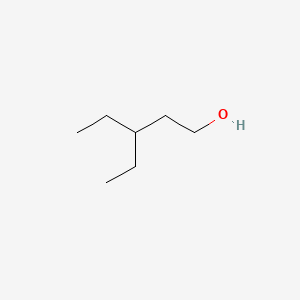
3-Ethylpentan-1-ol
Übersicht
Beschreibung
3-Ethylpentan-1-ol, with the chemical formula C7H16O, is an organic compound belonging to the class of alcohols. It is a colorless liquid with a characteristic alcohol-like odor. This compound is commonly used as a solvent and an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethylpentan-1-ol can be synthesized through several methods:
Reduction of 3-Ethylpentanal: This method involves the reduction of 3-ethylpentanal using hydrogen in the presence of a catalyst.
Reaction with Dehydrating Agents: Another method involves the reaction of 3-ethylpentanoic acid with a dehydrating agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethylpentanoic acid.
Reduction: It can be reduced to form 3-ethylpentane.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 3-Ethylpentanoic acid.
Reduction: 3-Ethylpentane.
Substitution: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: It is used in structure-based drug design and refinement of x-ray crystal complexes.
Industry: It is used in the production of flavors, fragrances, and other organic compounds.
Wirkmechanismus
The mechanism of action of 3-ethylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biomolecules. Its effects are mediated through its ability to act as a solvent and an intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Pentanol, 3-methyl-: This compound has a similar structure but with a methyl group instead of an ethyl group.
3-Ethylpentan-3-ol: This is another isomer with the hydroxyl group on the third carbon instead of the first.
Uniqueness: 3-Ethylpentan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its position of the hydroxyl group and the ethyl substituent make it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
IUPAC Name |
3-ethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEFUHVVWJONKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348845 | |
| Record name | 3-ethylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66225-51-2 | |
| Record name | 3-ethylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















